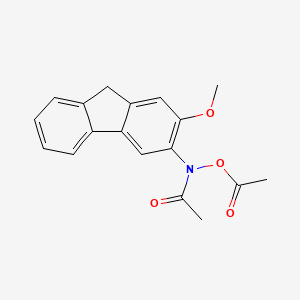
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is a specialized organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of both acetyl and methoxy groups attached to the hydroxylamine core, making it a versatile reagent in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- typically involves the acetylation of hydroxylamine derivatives. One common method includes reacting hydroxylamine with acetic anhydride in the presence of a base to form the N,O-diacetyl derivative. The subsequent introduction of the 2-methoxy-3-fluorenyl group can be achieved through nucleophilic substitution reactions using appropriate fluorenyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: This compound can act as a mutagen, introducing mutations in DNA by hydroxylating nucleobases.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic activity is facilitated by the presence of the hydroxylamine group, which can donate electron density to form new bonds. The acetyl and methoxy groups further modulate its reactivity and stability, allowing for selective reactions under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,O-Dimethylhydroxylamine: Used in the formation of Weinreb amides.
N-Methylhydroxylamine: An isomer of methoxyamine and aminomethanol.
O-Benzoylhydroxylamines: Used as electrophilic aminating reagents.
Uniqueness
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is unique due to its specific functional groups that provide a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industrial settings. Its ability to undergo selective reactions and form stable intermediates sets it apart from other hydroxylamine derivatives.
Eigenschaften
CAS-Nummer |
74279-44-0 |
|---|---|
Molekularformel |
C18H17NO4 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
[acetyl-(2-methoxy-9H-fluoren-3-yl)amino] acetate |
InChI |
InChI=1S/C18H17NO4/c1-11(20)19(23-12(2)21)17-10-16-14(9-18(17)22-3)8-13-6-4-5-7-15(13)16/h4-7,9-10H,8H2,1-3H3 |
InChI-Schlüssel |
KWYYUAYKQHNDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=C(C=C2CC3=CC=CC=C3C2=C1)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
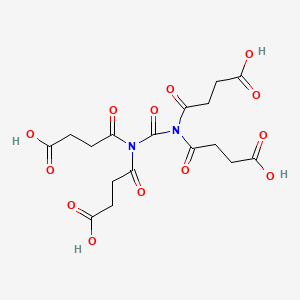
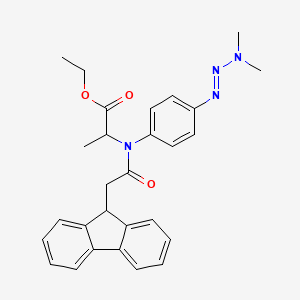


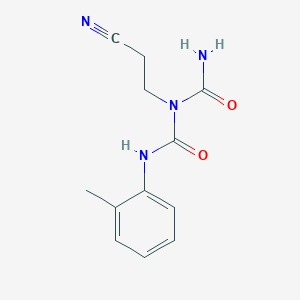
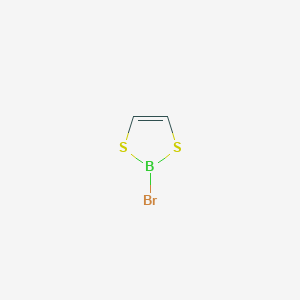
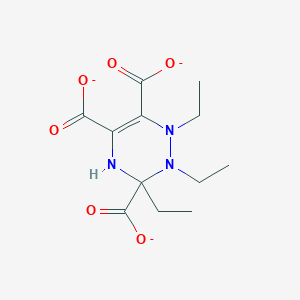
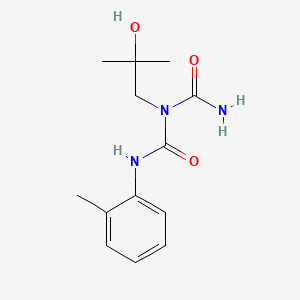
![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)
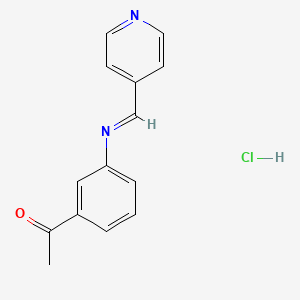
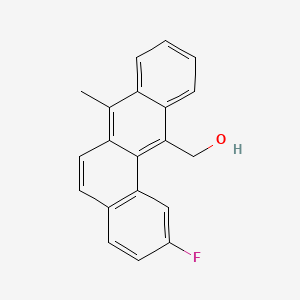
![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
![(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14445210.png)
